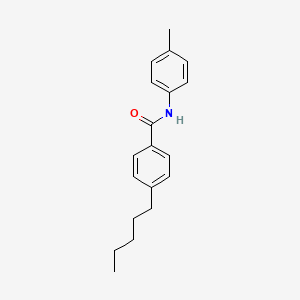![molecular formula C14H12N4O3S B12453563 N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicine, agriculture, and analytical chemistry. The unique structure of this compound allows it to coordinate with various transition metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
The synthesis of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then fully crystallized and characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to study the formation of metal complexes. In biology and medicine, the compound has shown potential as an antibacterial and anticancer agent. It has been studied for its ability to inhibit the growth of various bacterial strains and cancer cell lines . Additionally, the compound has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparación Con Compuestos Similares
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is similar to other benzoyl thiourea derivatives, such as 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide and 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide These compounds share similar structural features and exhibit comparable biological activities
Propiedades
Fórmula molecular |
C14H12N4O3S |
|---|---|
Peso molecular |
316.34 g/mol |
Nombre IUPAC |
N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C14H12N4O3S/c1-9-6-7-15-12(8-9)16-14(22)17-13(19)10-4-2-3-5-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) |
Clave InChI |
URPKJZLSGXIJNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)

![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)

![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)

![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)
![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
